2-Chloro-3-cyanobenzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-3-cyanobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is a derivative of benzene, featuring a chloro group, a cyano group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyanobenzene-1-sulfonyl chloride typically involves the chlorination of 3-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Amines: Resulting from the reduction of the cyano group.
Sulfonic Acids: Produced via oxidation reactions.
Scientific Research Applications
2-Chloro-3-cyanobenzene-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives . The cyano group can participate in various reactions, including reduction to amines . The chloro group can undergo substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-cyanobenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to its isomers, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-chloro-3-cyanobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-7-5(4-10)2-1-3-6(7)13(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMZVBJPSDLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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